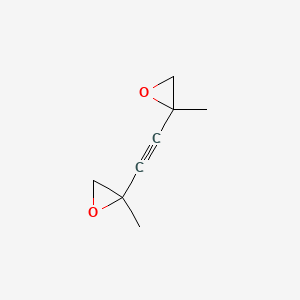
2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne is an organic compound characterized by the presence of two epoxide groups and a triple bond within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethyl-3-hexyne-2,5-diol.
Epoxidation: The key step involves the epoxidation of the triple bond to form the diepoxide. This can be achieved using oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid) under controlled conditions.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the epoxide groups or the triple bond.
Substitution: Nucleophilic substitution reactions can occur at the epoxide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can lead to the formation of alcohols or alkanes.
Scientific Research Applications
2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne involves its interaction with various molecular targets. The epoxide groups can react with nucleophiles, leading to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules. This reactivity can be harnessed in biochemical assays and drug development.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-hexyne-2,5-diol: A precursor in the synthesis of 2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne.
2,5-Dimethylhexane: A structurally related compound without the epoxide groups and triple bond.
Uniqueness
This compound is unique due to the presence of both epoxide groups and a triple bond, which confer distinct chemical reactivity and potential applications. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
42149-31-5 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2-methyl-2-[2-(2-methyloxiran-2-yl)ethynyl]oxirane |
InChI |
InChI=1S/C8H10O2/c1-7(5-9-7)3-4-8(2)6-10-8/h5-6H2,1-2H3 |
InChI Key |
DECROJFJFVMMIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C#CC2(CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















